![molecular formula C8H6Cl2O B3313937 3,4-Dichloro-2-methyl-benzaldehyde CAS No. 948038-77-5](/img/structure/B3313937.png)
3,4-Dichloro-2-methyl-benzaldehyde
Overview
Description
3,4-Dichloro-2-methyl-benzaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It contains a total of 17 bonds: 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) . This compound is used to design and prepare chalcone derivatives as potential antitumor agents, anti-inflammatory, and cancer chemopreventive agents .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-methyl-benzaldehyde includes 8 carbon atoms, 6 hydrogen atoms, 1 oxygen atom, and 2 chlorine atoms . The structure also contains a six-membered aromatic ring and an aldehyde group .Physical And Chemical Properties Analysis
3,4-Dichloro-2-methyl-benzaldehyde is a white to slightly yellow low melting solid . It has a melting point of 39-42 °C (lit.) and a boiling point of 247-248 °C (lit.) . It is insoluble in water but soluble in methanol .Safety and Hazards
This compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions, including nucleophilic aromatic substitution . This involves the compound interacting with its targets, leading to changes in their structure and function .
Biochemical Pathways
Benzaldehyde derivatives are often involved in various biochemical pathways, influencing the function of enzymes and other proteins .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in methanol . This suggests that its bioavailability could be influenced by factors such as the route of administration and the presence of other compounds.
Result of Action
Similar compounds have been shown to have various effects, such as potential antitumor activity .
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-methyl-benzaldehyde can be influenced by various environmental factors. For instance, it’s known to be sensitive to prolonged exposure to air, light, and moisture . Therefore, these factors should be considered when handling and storing the compound.
properties
IUPAC Name |
3,4-dichloro-2-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWLVQHJRCYEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-methylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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